molecular formula C17H17BrN2O5 B11546481 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11546481
M. Wt: 409.2 g/mol
InChI Key: QARJBGACMQTHPR-DJKKODMXSA-N
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Description

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromo-substituted phenoxy group and a methoxy-substituted phenyl group connected through an acetohydrazide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursor chemicals. The process often includes:

    Formation of the phenoxyacetyl hydrazide: This step involves the reaction of 4-bromo-2-methoxyphenol with chloroacetyl chloride to form 4-bromo-2-methoxyphenoxyacetyl chloride, which is then reacted with hydrazine hydrate to yield the corresponding hydrazide.

    Condensation reaction: The hydrazide is then condensed with 2-hydroxy-4-methoxybenzaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with cellular receptors: Modulating signal transduction pathways.

    Inducing oxidative stress: Generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(2-(2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
  • 4-bromo-2-(2-(2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate

Uniqueness

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific substitution pattern and the presence of both bromo and methoxy groups, which confer distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C17H17BrN2O5

Molecular Weight

409.2 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(2-hydroxy-4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17BrN2O5/c1-23-13-5-3-11(14(21)8-13)9-19-20-17(22)10-25-15-6-4-12(18)7-16(15)24-2/h3-9,21H,10H2,1-2H3,(H,20,22)/b19-9+

InChI Key

QARJBGACMQTHPR-DJKKODMXSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Br)OC)O

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Br)OC)O

Origin of Product

United States

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